molecular formula C22H22N2O4S2 B2602565 Methyl 4-((4-(methylthio)benzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate CAS No. 922485-45-8

Methyl 4-((4-(methylthio)benzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate

Cat. No. B2602565
CAS RN: 922485-45-8
M. Wt: 442.55
InChI Key: FLUFRMAZPCBLQX-UHFFFAOYSA-N
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Description

“Methyl 4-((4-(methylthio)benzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate” is a chemical compound. It belongs to the benzo[d]thiazol-2-yl carbamate class. Thiazoles, which include this compound, have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules .


Synthesis Analysis

The synthesis of benzothiazole derivatives, which include this compound, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular formula of this compound is C17H14N2O3S2. The thiazole ring in this compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting range of 270-280°C . The IR (KBr, cm-1) values are: 1379 (C-N), 3222.59 (H-Nstr), 1644.55 (C=Nstr), 1613 (C-C Aromatic), 1139 (C=O), 1053 (5-Membered C-Ostr) 1222 (C=Sstr) .

Scientific Research Applications

Crystal Engineering and Phase Transition

Methyl 2-(carbazol-9-yl)benzoate, a compound with structural similarities, is noted for its unique crystallization behavior. It transitions from a structure with eight molecules in the asymmetric unit to a more efficient packing structure under high pressure, despite initially unfavorable conformations. This study highlights the role of pressure in crystal engineering and the stabilization of crystal structures through efficient packing at high pressure (Johnstone et al., 2010).

Synthesis of Antitumor and Antifilarial Agents

Research into methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate and its derivatives showcases their synthesis and evaluation as potential antitumor and antifilarial agents. These compounds, including structurally related methyl 4-(isothiocyanatomethyl)selenazole-2-carbamate, have shown significant inhibitory effects on leukemia cell proliferation and in vivo antifilarial activity against Acanthocheilonema viteae, demonstrating their potential in medicinal chemistry applications (Kumar et al., 1993).

Electropolymerization and Biosensor Applications

Methyl 4-((9H-(carbazole-9-carbanothioylthio) benzoate (MCzCTB) was synthesized and characterized for its electropolymerization capabilities. The study explored its potential for supercapacitor and biosensor applications, focusing on the effects of electron-withdrawing and donating groups on polymerization behavior and capacitive properties (Ates et al., 2015).

Liquid Crystal Phase and Mesogenic Behavior

A study on 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol and similar compounds investigated their aggregation behavior in various solvents, highlighting the impact of molecular structure on aggregation and potential applications in materials science (Matwijczuk et al., 2016).

Drug Discovery Building Blocks

Research into the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives reveals their utility as building blocks in drug discovery. These compounds offer versatile substitution possibilities, enabling exploration of chemical space for targeted ligand development (Durcik et al., 2020).

Future Directions

Thiazoles, which include this compound, have diverse biological activities and have been used to develop new compounds acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . This suggests potential future directions in the design and development of different thiazole derivatives.

properties

IUPAC Name

methyl 4-[(4-methylsulfanyl-1,3-benzothiazol-2-yl)-(oxolan-2-ylmethyl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S2/c1-27-21(26)15-10-8-14(9-11-15)20(25)24(13-16-5-4-12-28-16)22-23-19-17(29-2)6-3-7-18(19)30-22/h3,6-11,16H,4-5,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUFRMAZPCBLQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N(CC2CCCO2)C3=NC4=C(S3)C=CC=C4SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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